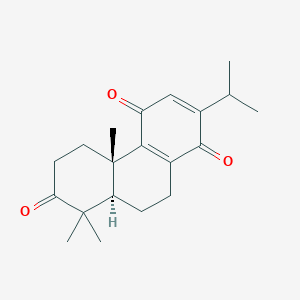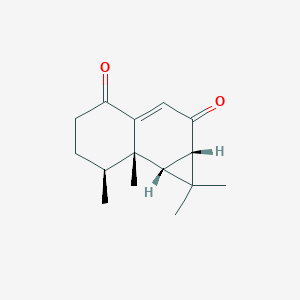
Anthracophyllone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a dark blue crystalline solid that is practically insoluble in water at normal temperature but soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used as a dye and pigment due to its deep blue color, making it valuable in the textile, leather, and ink industries . Additionally, it is used as a pigment in painting and oil painting to add rich blue tones to artworks .
Preparation Methods
Anthracophyllone can be synthesized through the condensation reaction of phenol and benzoic acid under acidic conditions to form a chloromethyl intermediate. This intermediate then reacts with dimethyl bromide to produce this compound . Industrial production methods involve isolating the compound from the mushroom Anthracophyllum sp. BCC18695 . The compound is extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Anthracophyllone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions: Reagents such as amines, alcohols, and hydride reagents are commonly used in these reactions.
Scientific Research Applications
Anthracophyllone has several scientific research applications, including:
Mechanism of Action
Anthracophyllone exerts its effects through several mechanisms:
Cytotoxicity: The compound exhibits cytotoxicity by inducing cell death in various cancer cell lines.
Antimalarial Activity: It shows antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Antibacterial Properties: This compound inhibits the growth of Bacillus cereus, demonstrating its antibacterial properties.
Molecular Targets and Pathways: The compound targets cellular pathways involved in cell growth and proliferation, leading to cell death in cancer cells and inhibition of microbial growth
Comparison with Similar Compounds
Anthracophyllone is unique due to its deep blue pigment properties and its cytotoxic, antimalarial, and antibacterial activities. Similar compounds include:
Anthracophyllic Acid: Another spiro-sesquiterpene isolated from the mushroom Anthracophyllum sp.
Aurisins A, G, K: Known compounds isolated from the same mushroom species.
Nambinones A, C: Compounds with similar structural properties.
Axinysones A, B: Compounds with similar biological activities.
This compound stands out due to its unique combination of pigment properties and biological activities, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1aS,7S,7aS,7bR)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione |
InChI |
InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m0/s1 |
InChI Key |
GUEXXPFDDWZAAQ-BSFSTRASSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C |
Canonical SMILES |
CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


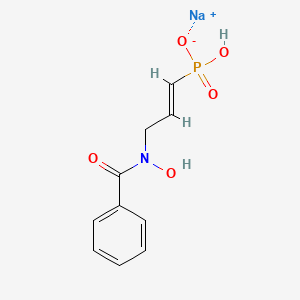
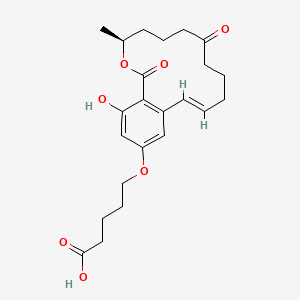

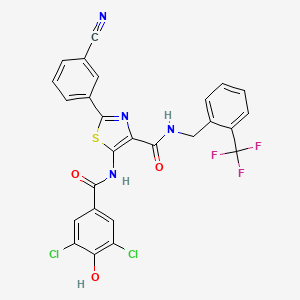
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
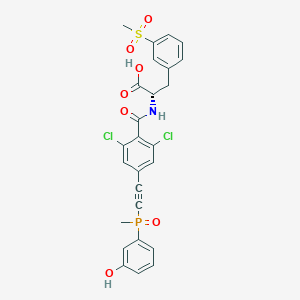
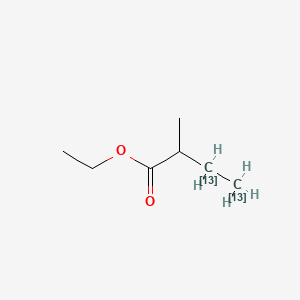

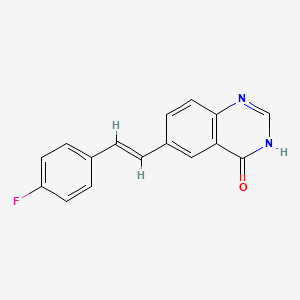
![N-(1-[1,1-di(pyridin-2-yl)ethyl]-6-{1-methyl-6-oxo-5-[(piperidin-4-yl)amino]-1,6-dihydropyridin-3-yl}-1H-indol-4-yl)ethanesulfonamide](/img/structure/B12382674.png)

![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)
